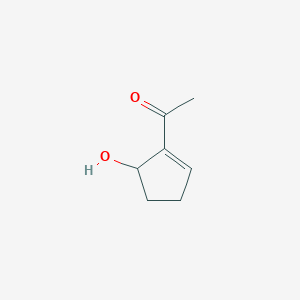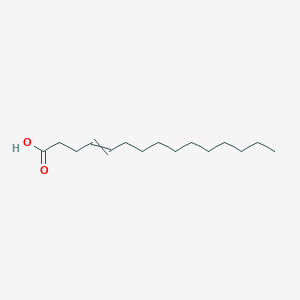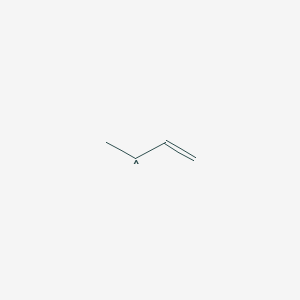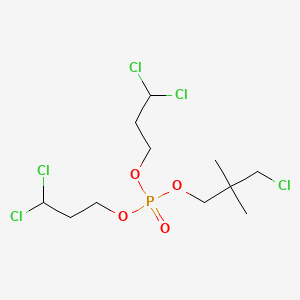
3-Chloro-2,2-dimethylpropyl bis(dichloropropyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,2-dimethylpropyl bis(dichloropropyl) phosphate is a chemical compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group bonded to a 3-chloro-2,2-dimethylpropyl group and two dichloropropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,2-dimethylpropyl bis(dichloropropyl) phosphate typically involves the reaction of 3-chloro-2,2-dimethylpropanol with phosphorus oxychloride (POCl3) and dichloropropanol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) produced during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,2-dimethylpropyl bis(dichloropropyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated byproducts.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated phosphates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-2,2-dimethylpropyl bis(dichloropropyl) phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2,2-dimethylpropyl bis(dichloropropyl) phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to a disruption of normal cellular processes. The specific pathways involved depend on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,2-dimethylpropyl bis(2,3-dichloropropyl) phosphite
- 2,2-Bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)
Uniqueness
3-Chloro-2,2-dimethylpropyl bis(dichloropropyl) phosphate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different levels of reactivity, stability, and biological activity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
67412-53-7 |
|---|---|
Molecular Formula |
C11H20Cl5O4P |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(3-chloro-2,2-dimethylpropyl) bis(3,3-dichloropropyl) phosphate |
InChI |
InChI=1S/C11H20Cl5O4P/c1-11(2,7-12)8-20-21(17,18-5-3-9(13)14)19-6-4-10(15)16/h9-10H,3-8H2,1-2H3 |
InChI Key |
PVFRRNSHBYXYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COP(=O)(OCCC(Cl)Cl)OCCC(Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


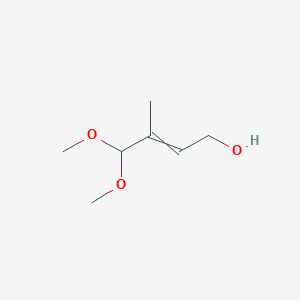

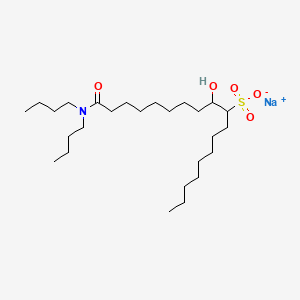
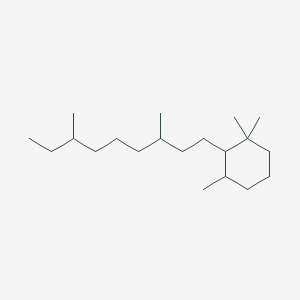
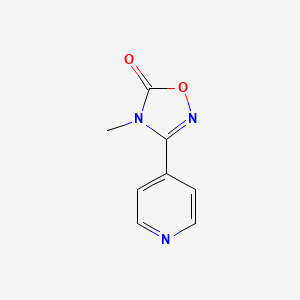
![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
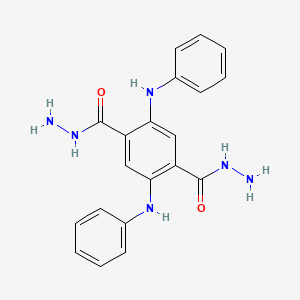
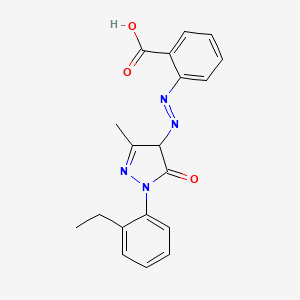
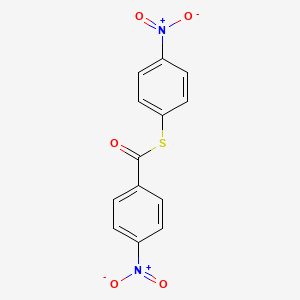
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)

